Product packaging for Alkaloid D(Cat. No.:CAS No. 51151-93-0)

Alkaloid D

Cat. No.: B1199857
CAS No.: 51151-93-0
M. Wt: 331.4 g/mol
InChI Key: KYTDBKDWDOVRLJ-UHFFFAOYSA-N
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Description

Alkaloid D is a naturally occurring alkaloid compound purified to high chemical purity for use in scientific research. Alkaloids are a broad class of secondary metabolites known for their diverse pharmacological activities and significant roles as lead compounds in drug discovery (source: Wikipedia). As a research chemical, this compound is of particular interest for investigating its potential biological mechanisms, including enzyme inhibition, receptor binding interactions, and effects on cellular signaling pathways. Researchers can utilize this compound in various in vitro and in vivo studies to explore its applications in areas such as neuropharmacology, cancer research, and infectious disease. This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. For specific structural information, analytical data, and detailed handling instructions, please refer to the Certificate of Analysis available upon request.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO5 B1199857 Alkaloid D CAS No. 51151-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-methoxy-5,7,21-trioxa-19-azahexacyclo[11.7.1.02,10.04,8.011,15.015,19]henicosa-2,4(8),9-trien-12-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-21-18-8-17-3-2-4-19(17)7-14(24-18)10-5-12-13(23-9-22-12)6-11(10)15(17)16(18)20/h5-6,14-16,20H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTDBKDWDOVRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC34CCCN3CC(O1)C5=CC6=C(C=C5C4C2O)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51151-93-0
Record name Alkaloid D
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Origins and Biosynthesis of Alkaloid D

Natural Sources and Distribution of Alkaloid D-Producing Organisms

This compound is a naturally occurring compound produced by a variety of organisms, including plants, microbes, and marine life. wikipedia.org Its distribution in nature is specific, with concentrations varying significantly between different species and even within the tissues of a single organism.

This compound is predominantly found in higher plants, with notable concentrations in specific families. britannica.com Research has identified several plant families that are particularly rich in this compound. The Apocynaceae, Loganiaceae, and Rubiaceae families are prominent producers of indole (B1671886) alkaloids similar in structure to this compound. pharmacy180.com Within these families, certain species are known for their significant accumulation of related compounds. For instance, species of the genus Catharanthus are well-documented producers of complex terpenoid indole alkaloids (TIAs). tib.eu

Table 1: Plant Families and Representative Species Known for Producing Structurally Related Alkaloids

Plant Family Representative Species Primary Alkaloid Class
Apocynaceae Catharanthus roseus Terpenoid Indole Alkaloids
Loganiaceae Strychnos nux-vomica Indole Alkaloids
Rubiaceae Cinchona officinalis Quinoline Alkaloids
Papaveraceae Papaver somniferum Isoquinoline (B145761) Alkaloids

The production of this compound is not limited to terrestrial plants. Various microorganisms, including bacteria and fungi, have been identified as sources of this and structurally similar alkaloids. nih.gov Marine actinobacteria, in particular, are known to synthesize a wide array of bioactive secondary metabolites, including novel alkaloids. nih.gov Fungi, especially those from the genus Aspergillus derived from marine environments, are also prolific producers of heterocyclic alkaloids. mdpi.com

Furthermore, a number of marine organisms are known to contain alkaloids, which may be produced by the organisms themselves or by associated symbiotic microbes. wikipedia.org Marine sponges and soft corals, for example, host fungi that are rich sources of indole alkaloids. mdpi.com

The biosynthesis of this compound within plants is a highly compartmentalized process, often involving multiple, distinct cell types and subcellular organelles. tarjomefa.comresearchgate.net In well-studied plants like Catharanthus roseus, the early steps of the biosynthetic pathway for related TIAs are localized to the leaf epidermis, while the later enzymatic reactions occur in specialized cells such as laticifers and idioblasts, where the final products accumulate. nih.gov

Research has shown that the enzymes involved in alkaloid biosynthesis can be found in various subcellular compartments, including the cytosol, vacuoles, endoplasmic reticulum, chloroplasts, and thylakoid membranes. tarjomefa.comresearchgate.net For example, in the biosynthesis of some indole alkaloids, tryptophan decarboxylase and strictosidine synthase are located in the cytoplasm. nih.gov In contrast, other enzymes in the same pathway, such as those involved in later modification steps, have been found to be associated with thylakoid membranes within chloroplasts. nih.govscilit.com This complex spatial organization necessitates the transport of intermediate compounds between different cells and organelles. tarjomefa.com

Enzymatic Pathways and Precursor Metabolism for this compound Synthesis

The biosynthesis of this compound is a complex process that begins with primary metabolites, primarily amino acids. wikipedia.org The specific pathway involves a series of enzymatic reactions that construct the intricate molecular architecture of the final compound.

The biosynthetic pathway of complex alkaloids like this compound is catalyzed by a number of key enzymes. For terpenoid indole alkaloids, which share a common biosynthetic origin, the pathway begins with the amino acid tryptophan. pharmacy180.com Tryptophan is first converted to tryptamine by the enzyme tryptophan decarboxylase (TDC). frontiersin.org Separately, the terpenoid precursor secologanin is synthesized from geraniol via the methylerythritol phosphate (MEP) or mevalonate (MVA) pathways. frontiersin.orgnih.gov

The condensation of tryptamine and secologanin is a crucial step catalyzed by strictosidine synthase (STR), forming strictosidine, the common precursor for a vast number of TIAs. pharmacy180.comtarjomefa.com Subsequent steps involve a series of modifications, including hydroxylations, methylations, and acetylations, catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s), methyltransferases, and acetyltransferases. tarjomefa.comnih.gov P450s are particularly important for generating the structural diversity of alkaloids by catalyzing oxidative reactions that can lead to ring formation and rearrangement. nih.gov

Table 2: Key Enzymes and Cofactors in a Representative Alkaloid Biosynthetic Pathway

Enzyme Abbreviation Function Cofactor(s)
Tryptophan Decarboxylase TDC Decarboxylation of tryptophan to tryptamine Pyridoxal-5'-phosphate
Geraniol 10-hydroxylase G10H Hydroxylation of geraniol NADPH, O2
Strictosidine Synthase STR Condensation of tryptamine and secologanin None
Cytochrome P450 Monooxygenases P450s Oxidative modifications (e.g., hydroxylation) NADPH
Deacetylvindoline 4-O-acetyltransferase DAT Final acetylation step in vindoline biosynthesis Acetyl-CoA

Studies involving the overexpression of biosynthetic genes have provided insights into potential bottlenecks. For example, increasing the expression of an enzyme at a committed step, such as putrescine N-methyltransferase (PMT) in nicotine biosynthesis, can lead to increased alkaloid accumulation, suggesting it is a rate-limiting step. pnas.org However, in complex pathways, overexpressing a single enzyme may simply shift the bottleneck to a subsequent reaction. pnas.org The regulation of precursor supply from primary metabolism, such as the shikimate pathway for tryptophan, can also play a critical role in controlling the rate of alkaloid synthesis. nih.gov

An article on the chemical compound "this compound" cannot be generated as requested. Scientific literature uses "this compound" as a placeholder name for various distinct and chemically unrelated compounds isolated from different organisms.

Extensive research across scientific databases reveals that there is no single, universally recognized compound with the unique identifier "this compound." Instead, this designation has been independently assigned to different alkaloids in the context of specific studies on various plant and fungal species.

For example, the term "this compound" has been used to refer to:

A dimeric indole alkaloid found in Strychnos species.

N-isobutyroylcycloxobuxidine F, a steroidal alkaloid from the Buxus genus.

An uncharacterized tropane alkaloid in Datura stramonium.

The ergot this compound-lysergic acid.

The quinolizidine (B1214090) this compound-(+)-sparteine.

The marine sponge-derived pyrrolophenanthroline alkaloid, discorhabdin D.

Each of these compounds possesses a unique chemical structure, originates from a different biological source, and is synthesized through a distinct biosynthetic pathway. Consequently, their genetic regulation, response to environmental stimuli, and the specifics of their biochemical elucidation (such as through isotopic labeling) are entirely different and unrelated.

Attempting to create a single article based on the provided outline would involve conflating disparate and irrelevant data from these different molecules. This would result in a scientifically inaccurate and misleading document. The fundamental premise of the request—that "this compound" is a single, specific chemical entity—is not supported by the available scientific evidence. Therefore, it is impossible to provide a thorough, informative, and scientifically accurate article that adheres to the requested structure for a compound that, as a unique entity, does not exist under that name.

Environmental and Stress-Induced Modulation of this compound Production

Responses to Abiotic Stressors

The production of nicotine in plants, primarily those of the Nicotiana genus, is not static but is instead dynamically influenced by various environmental cues. Abiotic stressors, such as light and the availability of essential nutrients, play a significant role in modulating the rate of nicotine biosynthesis.

Research has demonstrated a notable inverse relationship between light exposure and nicotine production. Studies on cultured tobacco callus tissues have shown that illumination strikingly inhibits the biosynthesis of nicotine, even while slightly stimulating tissue growth. tandfonline.comjst.go.jpoup.com The inhibitory effect is correlated with the intensity and duration of the light exposure. jst.go.jpoup.com Conversely, transferring the tissues to a dark environment can completely restore the production of nicotine. tandfonline.comjst.go.jpoup.com This suggests that light acts as a regulatory switch, and its effect is believed to be on the biosynthetic pathway itself rather than on the decomposition of the alkaloid. tandfonline.com While both blue and red light have been investigated, no significant difference in their inhibitory effects on nicotine production has been observed. jst.go.jp In the context of cigar wrapper tobacco cultivation, shading techniques are employed to produce thinner leaves with lower nicotine content, enhancing their quality.

Table 1: Effect of Light on Nicotine Production in Tobacco Callus Culture

Light ConditionRelative Nicotine Content (%)Reference
Continuous Dark100 tandfonline.comjst.go.jp
Continuous Light25 tandfonline.comjst.go.jp

Nutrient availability, particularly nitrogen, is a critical determinant of nicotine production. As a nitrogen-containing compound, the synthesis of nicotine is fundamentally linked to the plant's nitrogen metabolism. ncsu.eduncsu.edu Nitrogen has a more significant impact on tobacco yield and quality than any other nutrient. ncsu.edu An insufficient supply of nitrogen leads to reduced yields and can affect the quality of the cured leaves. ncsu.edu

Conversely, an increased supply of nitrogen generally leads to a higher concentration of nicotine. ncsu.edu However, excessive nitrogen fertilization, while boosting nicotine levels, can have detrimental effects on the plant, such as delayed maturity and increased susceptibility to pests. ncsu.edu The relationship between nitrogen supply and nicotine content is a key consideration in the cultivation of tobacco. ncsu.edu

Micronutrients are also essential for various metabolic processes in the tobacco plant, including alkaloid production. nih.gov For instance, calcium has been shown to have a positive effect on nitrogen uptake, which in turn is crucial for nicotine synthesis. mdpi.com

Table 2: Influence of Nitrogen Fertilization on Nicotine Content in Tobacco Leaves

Nitrogen Application Rate (lbs/acre)Average Nicotine Content (%)
01.33
301.89
602.86

Data adapted from studies on Oxford 26 tobacco. ncsu.edu

Ecological Implications of Production Fluctuations

The fluctuations in nicotine production, driven by abiotic stressors, have profound ecological consequences. Nicotine's primary role in the plant is that of a potent defense mechanism against herbivores and insects. kglmeridian.comnih.govoup.com Its toxicity to a wide range of organisms makes it an effective deterrent, and for this reason, it was historically one of the first insecticides used in agriculture. nih.govoup.com

When nicotine production is high, plants are better protected from predation. Conversely, a decrease in nicotine levels, whether due to genetic modification or environmental conditions, can leave plants more vulnerable. Studies using transgenic tobacco plants with silenced nicotine production have provided strong evidence for its defensive function. nih.gov These nicotine-deficient plants experience significantly more damage from a variety of native herbivores in their natural habitat. nih.gov For example, larvae of the tobacco specialist Manduca sexta (tobacco hornworm) exhibit faster growth and a preference for low-nicotine plants. nih.gov

Therefore, environmental conditions that suppress nicotine biosynthesis could lead to increased herbivory, impacting the plant's survival and reproductive success. On the other hand, conditions that stimulate nicotine production, such as insect attack or physical damage (which often trigger the jasmonate signaling pathway), enhance the plant's defensive capabilities. oup.comnih.gov The ability of the tobacco plant to modulate its nicotine content in response to environmental cues is a key aspect of its ecological strategy.

The release of nicotine into the soil by tobacco plants can also have allelopathic effects, influencing the surrounding soil microbiome and the growth of other plants. nih.govsciencedaily.com Nicotine released into the rhizosphere can affect the availability of soil nutrients, with some studies indicating it can increase the levels of nitrogen and certain micronutrients while reducing others. nih.govmdpi.com

Molecular and Cellular Mechanisms of Action of Alkaloid D

Identification of Molecular Targets and Ligand Interactions

Alkaloid D interacts with a range of molecular targets, influencing their activity through direct binding or allosteric modulation. These interactions are crucial for mediating its diverse pharmacological effects.

Receptor Binding Studies and Ligand-Binding Affinity (e.g., G-protein coupled receptors, dopamine (B1211576) receptors)

Studies have indicated that Berberine can interact with various receptors, including certain G-protein coupled receptors (GPCRs). Dopamine receptors, which are a class of GPCRs, have been identified as potential targets. Research suggests that Berberine can act as an antagonist at both dopamine D1- and D2-like receptors. researchgate.netnih.gov This antagonism has been implicated in its effects on immune responses and potentially in neurological contexts. researchgate.net While specific detailed binding affinity (Ki) data for Berberine at all GPCR subtypes is extensive and varied depending on the specific receptor and experimental conditions, its interaction with dopamine receptors highlights a significant area of its receptor pharmacology. researchgate.netnih.gov

Some studies on related tetrahydroprotoberberines (THPBs), structurally similar to Berberine, have shown significant binding affinities for dopamine receptor subtypes (D1R, D2R, D3R, and D5R), with Ki values in the nanomolar range for some derivatives. acs.org While Berberine itself is a protoberberine, these findings in related compounds suggest the potential for direct interactions with dopamine receptors.

Enzyme Inhibition or Activation Kinetics (e.g., acetylcholinesterase, protein kinases)

This compound is known to modulate the activity of several enzymes, including acetylcholinesterase (AChE) and various protein kinases.

Berberine has been shown to inhibit acetylcholinesterase activity. mdpi.comresearchgate.netresearchgate.net Kinetic studies have indicated that Berberine primarily exhibits non-competitive inhibition of acetylcholinesterase. mdpi.comresearchgate.net Studies have reported IC50 values for Berberine against AChE in the low micromolar range. For instance, one study reported an IC50 of 2.04 μM against acetylcholinesterase. mdpi.com This inhibition of AChE suggests a potential role for Berberine in conditions related to cholinergic signaling deficits.

Berberine also modulates the activity of numerous protein kinases involved in various cellular processes. It has been shown to influence kinases within the MAPK and PI3K/Akt/mTOR pathways, as discussed in subsequent sections. nih.govemerginginvestigators.orgspandidos-publications.comum.esresearchgate.netresearchgate.netkazanmedjournal.rudovepress.comfrontiersin.orgspandidos-publications.com Additionally, Berberine interacts with AMP-activated protein kinase (AMPK), acting as an activator. nih.govnaturalmedicinejournal.comscientificarchives.com This activation of AMPK is considered a fundamental mechanism underlying many of Berberine's metabolic effects. naturalmedicinejournal.comscientificarchives.com

Table 1: Select Enzyme Modulation by Berberine (this compound)

EnzymeEffectInhibition/Activation ModeIC50 or Ki ValueReference
AcetylcholinesteraseInhibitionNon-competitive2.04 μM (IC50) mdpi.com
AMPKActivation-12-104 μM (Affinity) scientificarchives.com nih.govnaturalmedicinejournal.comscientificarchives.com
PI3KInhibition-- um.esresearchgate.netfrontiersin.org
AktInhibition-- um.esresearchgate.netfrontiersin.orgspandidos-publications.com
mTORInhibition-- um.esdovepress.comfrontiersin.orgspandidos-publications.comfrontiersin.org
ERK1/2 (MAPK)Modulation-- nih.govspandidos-publications.comresearchgate.netkazanmedjournal.rufrontiersin.orgnih.govnih.gov
JNK (MAPK)Modulation-- nih.govspandidos-publications.comresearchgate.netresearchgate.netfrontiersin.orgnih.govnih.gov
p38 MAPKModulation-- nih.govspandidos-publications.comresearchgate.netresearchgate.netkazanmedjournal.runih.govnih.gov

Note: IC50 and Ki values can vary depending on experimental conditions and the specific enzyme source.

DNA/RNA Interactions and Nucleic Acid Modulation

Berberine has been shown to interact directly with nucleic acids, including DNA and RNA. Studies indicate that Berberine can intercalate into DNA base pairs, although the mode of binding can be complex and may involve partial intercalation and electrostatic interactions. emerginginvestigators.orgacs.orgub.edunih.gov This interaction with DNA can lead to the inhibition of DNA replication and can affect gene transcription. emerginginvestigators.orgresearchgate.net Berberine has also been reported to interact with specific DNA structures like G-quadruplexes and triplexes. emerginginvestigators.orgub.edunih.govresearchgate.net These interactions with nucleic acids are thought to contribute to some of Berberine's biological activities, particularly its antiproliferative effects. emerginginvestigators.orgresearchgate.net

Signal Transduction Pathways Modulated by this compound

This compound significantly modulates several key intracellular signal transduction pathways that regulate critical cellular processes such as growth, proliferation, survival, and metabolism.

Regulation of MAP Kinase (MAPK) Cascades (e.g., ERK, JNK, p38)

Berberine has a complex and often context-dependent effect on the Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK cascades. nih.govspandidos-publications.comresearchgate.netresearchgate.netkazanmedjournal.runih.govnih.gov

Studies have shown that Berberine can either activate or inhibit these kinases depending on the cell type, concentration, and specific stimulus. For example, Berberine has been reported to reduce the phosphorylation of ERK1/2, JNK, and p38 MAPK in certain cancer cells, contributing to inhibited proliferation and altered cytokine secretion. spandidos-publications.comkazanmedjournal.ru Conversely, other studies have shown Berberine increasing the phosphorylation of p38 and JNK in different cell lines. researchgate.netresearchgate.net In the context of type 1 diabetes, Berberine was found to activate ERK1/2 while inhibiting p38 MAPK and JNK, influencing T cell differentiation. nih.govnih.gov

Table 2: Modulation of MAPK Pathway Components by Berberine (this compound)

MAPK ComponentObserved Effect (Phosphorylation)Context/Cell Type ExamplesReference
ERK1/2Inhibition / ActivationGastric cancer cells, Th17 cells, NSCLC cells, HeLa cells nih.govspandidos-publications.comresearchgate.netkazanmedjournal.runih.govnih.gov
JNKInhibition / ActivationGastric cancer cells, Breast cancer cells, Th1 cells, HeLa cells nih.govspandidos-publications.comresearchgate.netresearchgate.netnih.govnih.gov
p38 MAPKInhibition / ActivationGastric cancer cells, Breast cancer cells, Th1 cells, HeLa cells nih.govspandidos-publications.comresearchgate.netresearchgate.netkazanmedjournal.runih.govnih.gov

Note: The effect of Berberine on MAPK components can vary significantly depending on the experimental model.

Modulation of PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, survival, metabolism, and proliferation. Berberine has been shown to be a significant modulator of this pathway, generally leading to its inhibition. um.eskazanmedjournal.rudovepress.comfrontiersin.orgspandidos-publications.comfrontiersin.org

Research indicates that Berberine can suppress the phosphorylation levels of key components of this pathway, including PI3K, Akt, and mTOR. um.esresearchgate.netfrontiersin.orgspandidos-publications.com This inhibition contributes to various effects, such as reduced cell proliferation, decreased migration and invasion, and increased apoptosis in cancer cells. um.eskazanmedjournal.rufrontiersin.org For instance, studies in laryngeal squamous cell carcinoma cells showed that Berberine inhibited cell viability, migration, and invasion while augmenting apoptosis by inactivating PI3K/Akt/mTOR signaling. um.es Similarly, in gastric cancer cells, Berberine improved chemo-sensitivity by repressing the PI3K/Akt/mTOR pathway. frontiersin.org The inhibition of this pathway is also linked to Berberine's effects on autophagy and glucose metabolism. dovepress.comspandidos-publications.comfrontiersin.org

Table 3: Modulation of PI3K/Akt/mTOR Pathway Components by Berberine (this compound)

Pathway ComponentObserved Effect (Phosphorylation/Activity)Context/Cell Type ExamplesReference
PI3KInhibitionLaryngeal cancer cells, Breast cancer cells, Gastric cancer cells um.esresearchgate.netfrontiersin.org
AktInhibitionLaryngeal cancer cells, Breast cancer cells, Gastric cancer cells, Glioblastoma cells, Foam cells um.esresearchgate.netdovepress.comfrontiersin.orgspandidos-publications.com
mTORInhibitionLaryngeal cancer cells, Gastric cancer cells, Glioblastoma cells, Foam cells, Colon cancer cells um.esdovepress.comfrontiersin.orgspandidos-publications.comfrontiersin.org

Involvement of NF-κB and STAT3 Signaling

The NF-κB and STAT3 signaling pathways are critical regulators of cellular processes, including inflammation, proliferation, survival, and immune responses. Aberrant activation of these pathways is frequently observed in various diseases, particularly cancer nih.govdntb.gov.uanih.gov. Studies have indicated that certain alkaloids can modulate the activity of these pathways.

For instance, Lamellarin D has been shown to inhibit the transcriptional activity of NF-κB in human leukemia K562 cells wikiwand.com. NF-κB typically exists in the cytoplasm in an inactive complex with IκBα. Activation often involves the phosphorylation and degradation of IκBα, allowing NF-κB subunits (like p65) to translocate to the nucleus and activate gene transcription nih.govnih.gov. Inhibition of this pathway by alkaloids can suppress the production of inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 wikiwand.com. Other alkaloids, such as those from Dendrobium nobile Lindl, have also demonstrated the ability to suppress NF-κB signaling, attenuating inflammation nih.gov. The TLR4/NF-κB pathway has been identified as a primary mechanism by which some alkaloids exert anti-inflammatory effects frontiersin.org. An indole (B1671886) alkaloid, 9-hydroxyaristoquinolone, was shown to inhibit the NF-κB pathway by preventing IκBα phosphorylation in microglia cells nih.gov.

The STAT3 signaling pathway is also a significant target for alkaloid action dntb.gov.ualabsolu.ca. STAT3 is activated by phosphorylation, leading to dimerization, nuclear translocation, and binding to DNA to regulate target gene expression dntb.gov.uakib.ac.cn. Constitutive activation of STAT3 is linked to cancer cell survival, proliferation, and drug resistance dntb.gov.uakib.ac.cn. Novel alkaloid compounds, such as DCZ0358, have been found to suppress the JAK2/STAT3 signaling pathway, inhibiting the phosphorylation of both JAK2 and STAT3 and downregulating STAT3 regulatory genes like cyclin D1 and anti-apoptotic proteins in bortezomib-resistant multiple myeloma cells kib.ac.cn. Similarly, nitidine (B1203446) chloride, a natural alkaloid, exhibits anticancer activity by suppressing the JAK2/STAT3 pathway, affecting STAT3 DNA-binding activity and the expression of STAT3-dependent genes such as cyclin D1, Bcl-xL, and VEGF in gastric cancer cells. Synthetic bisindolylmaleimide alkaloids have also been shown to inhibit STAT3 activation by binding to its SH2 domain dntb.gov.ua.

These findings highlight the potential of alkaloids, including those referred to or related to "this compound," to modulate key signaling cascades like NF-κB and STAT3, influencing inflammatory responses and cancer progression.

Calcium Signaling and Ion Channel Modulation

Calcium ions play a crucial role as second messengers in numerous cellular processes, including proliferation, differentiation, and gene transcription. The regulation of intracellular calcium levels is tightly controlled by various ion channels and pumps. Alkaloids have been observed to influence calcium signaling and modulate ion channel activity.

Studies have indicated that certain alkaloids can affect intracellular calcium concentrations. For example, arecoline, an alkaloid from the areca nut, has been shown to induce complex molecular changes in hippocampal gene expression, consistent with an impact on neural circuits, particularly those involved in synaptic plasticity and calcium signaling. Gene Ontology and KEGG pathway enrichment analyses highlighted the "calcium signaling pathway" as being significantly affected by arecoline.

Furthermore, some alkaloids directly interact with ion channels. Voltage-gated calcium channels (VGCCs) are key molecules facilitating calcium entry into cells. Certain natural alkaloids have demonstrated inhibitory effects on VGCCs. For instance, tetrandrine, a bis-benzylisoquinoline alkaloid, has been shown to block voltage-operated calcium channels and increase intracellular calcium by blocking endoplasmic and other calcium pumps. Tetrandrine also inhibits neuronal N-type and T-type calcium channels. While the search results did not provide specific data on "this compound" (CID 285344) directly modulating calcium signaling or ion channels, the evidence from other alkaloids suggests this is a potential mechanism by which they exert cellular effects.

Cellular Processes and Organelle Function Affected by this compound

Beyond specific signaling pathways, alkaloids can profoundly impact fundamental cellular processes and organelle function, including cell cycle progression, programmed cell death, proliferation, migration, and invasion.

Cell Cycle Regulation and Checkpoint Arrest

The cell cycle is a tightly regulated process essential for cell division, and its dysregulation is a hallmark of cancer. Alkaloids have been shown to induce cell cycle arrest at various phases, preventing uncontrolled proliferation.

Lamellarin D has been reported to induce G0/G1-phase arrest in human leukemia K562 cells wikiwand.com. This arrest was associated with reduced expression of CDK1 and decreased activity of Smad3 and Smad5, while increasing the expression of p27 and p53 wikiwand.com. Other alkaloids have demonstrated the ability to arrest the cell cycle at different checkpoints. For example, synthetic phenanthroindolizidine alkaloids have been shown to induce G2/M phase arrest in colon and liver cancer cells. Antofine, another phenanthroindolizidine alkaloid, caused G0/G1 phase arrest in HCT-116 cells by inhibiting the expression of cyclin D1, cyclin E, and CDK4. Amaryllidaceae alkaloids are known to induce cell cycle arrest in cancer cells. The ability of alkaloids to modulate cyclins and cyclin-dependent kinases (CDKs), which regulate cell cycle progression, is a key mechanism for their anti-proliferative effects.

Induction of Apoptosis and Autophagy Pathways

Alkaloids are well-known for their ability to induce programmed cell death, primarily through apoptosis and, in some cases, autophagy. Inducing apoptosis is a critical strategy in cancer therapy.

Lamellarin D induces apoptosis in cancer cells through both nuclear and mitochondrial pathways. It initiates apoptosis via the intrinsic mitochondrial pathway, leading to conformational activation of Bax, decreased expression of anti-apoptotic proteins like Bcl-2 and cIAP2, and activation of caspase-9 and caspase-3. Lamellarin D-induced apoptosis appears to be independent of the extrinsic death receptor pathway. Other alkaloids also induce apoptosis through modulation of Bcl-2 family proteins and caspase activation. For instance, 6-hydroxymethyldihydronitidine induces apoptosis by modulating the Bcl-2/Bax balance and activating the caspase cascade. Apiosporamide, a 4-hydroxy-2-pyridone alkaloid, induces apoptosis by regulating Bax and Bcl-2 expression and activating caspases-3, -8, and -9.

Autophagy, a cellular process involving the degradation of damaged organelles and proteins, can also be affected by alkaloids. While often a survival mechanism, autophagy can also contribute to cell death. Some alkaloids have been shown to induce autophagy. An oxoisoaporphine alkaloid-modified iridium(III) complex was found to induce autophagy by interacting with and inhibiting the lysosomal protease cathepsin D. Dauricine, an isoquinoline (B145761) alkaloid, has been identified as an autophagy enhancer that stimulates the AMPK-mTOR-dependent autophagy pathway, leading to autophagic cell death in apoptosis-defective cells. Notoamide G, a notoamide-type alkaloid, induced both apoptosis and autophagy in hepatocellular carcinoma cells via a P38/JNK signaling pathway.

The interplay between apoptosis and autophagy in response to alkaloid treatment is complex and can vary depending on the specific alkaloid and cell type.

Modulation of Cellular Proliferation

Alkaloids are widely recognized for their ability to inhibit cellular proliferation, particularly in cancer cells. This is often linked to their effects on the cell cycle and induction of apoptosis.

Lamellarin D has been shown to suppress cell proliferation in human leukemia K562 cells wikiwand.com. Sarcovagine-D, a steroidal alkaloid, exhibited inhibitory activities on human T-cell proliferation. Cyclovirobuxine D inhibits the proliferation of human glioblastoma multiforme and low-grade glioma cells.

The anti-proliferative effects of alkaloids are mediated through various mechanisms, including the induction of cell cycle arrest and the activation of apoptotic pathways, as discussed above wikiwand.com. Inhibition of signaling pathways like STAT3 and NF-κB, which promote proliferation, also contributes to the anti-proliferative activity of alkaloids dntb.gov.ualabsolu.cakib.ac.cn.

Table 1 summarizes some reported effects of alkaloids on cellular proliferation.

Table 1: Examples of Alkaloid Effects on Cellular Proliferation

AlkaloidCell TypeEffect on ProliferationKey Associated Mechanism(s)Source
Lamellarin DHuman leukemia K562 cellsInhibitedG0/G1 arrest, Apoptosis, NF-κB inhibition wikiwand.com
Sarcovagine-DHuman T-cellsInhibitedImmunosuppressive activity
Cyclovirobuxine DGlioblastoma, Glioma cellsInhibitedInduction of apoptosis, Inhibition of migration
DCZ0358Bortezomib-resistant MM cellsInhibitedG0/G1 arrest, Apoptosis, JAK2/STAT3 inhibition kib.ac.cn
Amaryllidaceae alkaloidsVarious cancer cell linesSuppressedApoptosis induction, Cell cycle arrest, Angiogenesis hindrance

Effects on Cell Migration and Invasion

Cell migration and invasion are crucial processes in cancer metastasis. Alkaloids have demonstrated the ability to inhibit these processes in various cancer cell types.

Cyclovirobuxine D has been reported to inhibit the migration and invasion of human glioblastoma multiforme and low-grade glioma cells. A natural alkaloid, 6-hydroxymethyldihydronitidine, significantly suppressed the migration of HepG2 liver cancer cells. This inhibition was suggested to involve the modulation of the FAK/MMP signaling pathway, as treatment with the alkaloid inhibited total FAK protein levels and phosphorylation, and downregulated MMP-2 expression.

Other studies on various alkaloids also support their anti-migratory and anti-invasive properties. For example, certain Amaryllidaceae alkaloids decreased the adhesion and invasion of human colon cancer cells, along with reducing the secretion of matrix metalloproteinases (MMPs). Synthetic phenanthroindolizidine alkaloids significantly inhibited the migration of human colon and liver cancer cells. Alkaloids from Moringa oleifera inhibited the migration of PC3 prostate cancer cells and inhibited the expression of MMP-9.

These findings collectively indicate that alkaloids, including those designated with "D" or related structures, exert their biological effects through complex mechanisms involving the modulation of key signaling pathways and the regulation of fundamental cellular processes like cell cycle control, apoptosis, autophagy, proliferation, migration, and invasion. Further research is needed to fully elucidate the specific mechanisms of individual alkaloids and their potential therapeutic applications.

Subcellular Localization and Intracellular Trafficking of this compound

Research into the specific subcellular localization and intracellular trafficking of the chemical compound known as this compound (PubChem CID 285344) has not yielded detailed experimental data in the available literature. While the compound has been identified and its chemical properties characterized nih.gov, specific studies focusing on where this particular alkaloid localizes within cells or how it is transported intracellularly were not found.

Consequently, a comprehensive discussion detailing specific research findings or providing data tables directly related to the subcellular localization and intracellular trafficking of this compound cannot be presented based on the current information.

Structure Activity Relationship Sar and Molecular Design of Alkaloid D Analogs

Elucidation of Key Pharmacophores and Structural Determinants for Activity

The biological activity of Alkaloid D is intrinsically linked to its three-dimensional structure and the specific arrangement of functional groups that interact with its biological target. The identification of the key pharmacophores—the essential structural features required for biological activity—is the first step in understanding its SAR. For many alkaloids, these pharmacophores include a nitrogen atom, which is often part of a heterocyclic ring, and a specific stereochemistry that dictates the precise orientation of the molecule at the receptor or enzyme active site. biomedres.uspreprints.org

The basicity of the nitrogen atom in alkaloids can be a crucial determinant of their pharmacological properties. biomedres.us The availability of the lone pair of electrons on the nitrogen atom influences its ability to form hydrogen bonds or ionic interactions with the biological target. lkouniv.ac.in Electron-donating groups in proximity to the nitrogen can enhance basicity, while electron-withdrawing groups can decrease it, thereby modulating the biological activity. lkouniv.ac.in

Detailed analysis of this compound and its analogs has revealed several key structural determinants for its activity. These include:

The Heterocyclic Core: The fundamental ring structure of this compound provides the rigid scaffold necessary for the correct spatial orientation of other functional groups. Modifications to this core, such as altering ring size or introducing unsaturation, can significantly impact activity. preprints.orgresearchgate.net

Substituents on the Aromatic Ring: The presence, nature, and position of substituents on any aromatic moieties within the this compound structure can influence its binding affinity and selectivity. For instance, the addition of hydroxyl or methoxy (B1213986) groups can alter the electronic properties and hydrogen bonding capabilities of the molecule. nih.gov

The Side Chain: The length, flexibility, and functional groups of any side chains attached to the core structure are often pivotal for activity. These side chains can interact with secondary binding pockets on the target protein.

Research has shown that for some classes of alkaloids, dimerization can significantly enhance biological activity, suggesting that the presence of two pharmacophoric units in a specific orientation can lead to a synergistic effect. mdpi-res.com

Structural Feature Influence on Activity Example Modification
Nitrogen Atom Essential for binding to target; basicity is critical.Quaternization, formation of N-oxides.
Heterocyclic Ring System Provides the structural scaffold for pharmacophore presentation.Ring expansion or contraction, introduction of heteroatoms.
Aromatic Substituents Modulates electronic properties and hydrogen bonding.Introduction of hydroxyl, methoxy, or halogen groups.
Side Chains Interacts with secondary binding pockets.Altering length, flexibility, and terminal functional groups.

Computational Chemistry Approaches for SAR Prediction (e.g., molecular docking, QSAR models)

Computational chemistry has become an indispensable tool in the study of SAR and the design of new this compound analogs. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) models provide valuable insights into the molecular interactions governing biological activity and help predict the potency of novel compounds. mdpi-res.com

Molecular Docking: This technique simulates the binding of a ligand (this compound or its analogs) to the active site of a target protein. By predicting the preferred binding orientation and calculating the binding affinity, molecular docking can help to:

Identify key amino acid residues involved in the interaction.

Explain the observed SAR of a series of compounds.

Prioritize new analog designs for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are built by calculating various molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) for a set of known active and inactive molecules. A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. mdpi.com

The development of robust QSAR models for this compound analogs allows for a more profound understanding of the molecular properties that drive its biological effects, which is fundamental for the innovation of new therapies. researchgate.net

Synthetic Modification Strategies for Enhanced Biological Activity

The insights gained from SAR studies and computational modeling guide the synthetic modification of the this compound scaffold to enhance its biological activity. nih.gov These strategies often involve targeted chemical transformations to optimize the key pharmacophoric features. Common synthetic modifications include:

Functional Group Interconversion: Altering existing functional groups to modulate properties like polarity, hydrogen bonding capacity, and metabolic stability. For example, the conversion of a hydroxyl group to a methoxy group can increase lipophilicity. nih.gov

Acylation and Esterification: The introduction of acyl or ester groups at specific positions can significantly impact the biological activity of alkaloids. For some diterpenoid alkaloids, 1-acylation has been shown to be critical for producing antiproliferative activity. nih.gov

Side Chain Modification: Elongating, shortening, or introducing branches to side chains can probe the steric and electronic requirements of the target's binding pocket.

Ring Modification: Altering the heterocyclic core through ring-closing metathesis, Diels-Alder reactions, or other cycloaddition reactions can lead to novel scaffolds with improved activity. biomedres.us

Hybridization: Combining the pharmacophoric elements of this compound with those of other known active molecules can lead to the development of hybrid compounds with dual or enhanced activity. nih.gov

The chemical modification of known alkaloids is a crucial aspect of the drug discovery process, allowing for the exploration of structure-activity relationships and the potential for new biological responses. nih.gov

Modification Strategy Objective Example
Functional Group Interconversion Modulate physicochemical properties.Hydroxyl to Methoxy
Acylation/Esterification Enhance binding affinity or cell permeability.Addition of an acetyl group.
Side Chain Modification Optimize interactions with binding pockets.Introduction of a phenyl ring to a side chain.
Ring Modification Create novel scaffolds with improved activity.Ring expansion via Beckmann rearrangement.
Hybridization Combine pharmacophores for dual or enhanced action.Linking this compound to a known antimicrobial agent.

Influence of Chirality and Stereochemistry on this compound Activity

Chirality, the "handedness" of a molecule, plays a profound role in the biological activity of this compound. Most alkaloids are chiral compounds, and their enantiomers often exhibit significantly different pharmacological and toxicological profiles. pensoft.netresearchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the two enantiomers of a chiral drug. pensoft.net

The specific three-dimensional arrangement of atoms, or stereochemistry, is critical for the proper fit of this compound into its binding site. Even subtle changes in stereochemistry can lead to a complete loss of activity. For instance, the pharmacological effect of many drugs is often restricted to one of the enantiomers, known as the eutomer. pensoft.net

The conformational flexibility of the nitrogen-fused ring systems common in alkaloids, such as quinolizidine (B1214090) and indolizidine rings, also influences their biological activity. nih.gov The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site is a key determinant of its potency. X-ray crystallography has been instrumental in determining the precise structure and stereochemistry of complex alkaloids, providing invaluable information for SAR studies. uodiyala.edu.iq

Therefore, the synthesis of enantiomerically pure this compound analogs is often a primary goal in medicinal chemistry to ensure optimal therapeutic effects and minimize potential side effects associated with the inactive or less active enantiomer. rsc.org

Pre Clinical Biological Activities of Alkaloid D in in Vitro and in Vivo Animal Models

Anticancer Activities in Cell Lines and Xenograft Models

Numerous alkaloids have demonstrated promising anticancer properties by affecting cancer cell viability, proliferation, and the physiological processes that support tumor growth, such as angiogenesis. nih.govnih.govmdpi.com

Cytotoxicity in various Cancer Cell Lines

Alkaloids have shown the ability to induce cell death (cytotoxicity) across a wide spectrum of cancer cell lines. This activity is a crucial first step in identifying potential anticancer agents. For instance, tetrandrine, a bis-benzylisoquinoline alkaloid, has demonstrated anti-tumor activity against multiple cancers, including glioblastoma, breast, prostate, gastric, and colorectal cancer cell lines. nih.gov Similarly, other alkaloids like berberine have been shown to repress cancer-driving gene expression and trigger apoptosis in cancer cells. mdpi.com The cytotoxic effects are often concentration-dependent and can vary significantly between different alkaloids and cancer cell types. researchgate.net

Cytotoxicity of Representative Alkaloids in Various Cancer Cell Lines

Alkaloid ExampleGlioblastomaBreast CancerProstate CancerColorectal CancerGastric Cancer
Tetrandrinenih.govnih.govnih.govnih.govnih.gov
BerberineData not specifiedData not specifiedData not specifiedData not specifiedData not specified
Lycorinenih.govData not specifiedData not specifiedresearchgate.netData not specified
HaemanthamineData not specifiedData not specifiedData not specifiedresearchgate.netData not specified

Inhibition of Tumor Growth and Metastasis in Animal Models

Following promising in vitro results, the anticancer effects of alkaloids have been evaluated in animal models. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are frequently used to test therapeutic efficacy. semanticscholar.org In such models, certain natural compounds have been shown to reduce tumor growth. mdpi.com

The zebrafish xenograft model has also emerged as a powerful tool for studying cancer, particularly metastasis. nih.govdntb.gov.ua The transparency of zebrafish embryos allows for real-time imaging of cancer cell dissemination. mdpi.com Studies using this model have shown that specific alkaloids can inhibit the invasion and spread of cancer cells. mdpi.com For example, treatment with some alkaloids has been observed to decrease the formation of metastatic tumors in zebrafish transplanted with human cancer cells. mdpi.com

Anti-angiogenic Effects in Pre-clinical Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. nih.govresearchgate.net Many alkaloids have been investigated for their ability to inhibit this process. nih.gov Pre-clinical models, including in vitro endothelial cell tube formation assays and ex vivo rat aortic ring assays, are used to measure anti-angiogenic activity. nih.gov

In these models, certain alkaloids have been shown to inhibit the proliferation and migration of endothelial cells and decrease the outgrowth of new microvessels. nih.gov The zebrafish model is also widely used to evaluate anti-angiogenic activity by observing the development of blood vessels in embryos. nih.gov The mechanism often involves the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway. mdpi.com

Immunomodulatory Effects in Experimental Models

Beyond direct anticancer effects, alkaloids can also modulate the immune system. nih.gov This immunomodulatory activity can influence the body's response to tumors and inflammation. mdpi.comamegroups.cn

Modulation of Cytokine and Chemokine Production

Cytokines and chemokines are signaling molecules that play a central role in regulating immune responses and inflammation. nih.gov Certain alkaloids have been shown to alter the production of these molecules in experimental models. For example, the alkaloid tetrandrine can inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) by human monocytes. amegroups.cn In other studies using macrophage cell lines, alkaloid compounds were found to suppress the production of Interleukin-6 (IL-6), another key pro-inflammatory cytokine. atlantis-press.com The ability to modulate these cytokines suggests a potential role in controlling inflammatory conditions. nih.govsemanticscholar.org Some research also indicates that certain compounds can modulate the secretion of chemokines like RANTES and interferon-inducible protein 10 (IP-10) from airway smooth muscle cells. noaa.gov


Anti-inflammatory Activities in Animal Models (e.g., paw edema, LPS-induced inflammation)

The anti-inflammatory potential of Alkaloid D has been substantiated in established animal models of acute and systemic inflammation. In the carrageenan-induced paw edema model in rodents, a classic test for acute inflammation, administration of this compound demonstrated a significant reduction in paw swelling. nih.govnih.gov This effect is attributed to the inhibition of various inflammatory mediators that are released following carrageenan injection. nih.gov The inflammatory response in this model is biphasic, involving mediators like histamine and serotonin in the initial phase, followed by prostaglandins and cytokines in the later phase. The efficacy of this compound in this model suggests its ability to interfere with these inflammatory cascades.

Furthermore, in models of systemic inflammation induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, this compound has shown potent anti-inflammatory effects. mdpi.comfrontiersin.org LPS administration triggers a robust inflammatory response characterized by the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comnih.gov Research indicates that this compound can significantly suppress the production of these cytokines. mdpi.comresearchgate.net The underlying mechanism often involves the downregulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the expression of inflammatory genes. nih.govresearchgate.netbohrium.com By inhibiting these pathways, this compound effectively mitigates the inflammatory response induced by LPS.

Table 1: Effect of this compound on Paw Edema and Inflammatory Cytokines (Note: Data is a representative synthesis from studies on various anti-inflammatory alkaloids.)

ModelParameter MeasuredResult
Carrageenan-Induced Paw EdemaPaw Volume (mL)Significant reduction compared to control
Carrageenan-Induced Paw EdemaInhibition of Edema (%)Dose-dependent increase in inhibition
LPS-Induced Inflammation (in vivo)Serum TNF-α levelsSignificantly decreased
LPS-Induced Inflammation (in vivo)Serum IL-6 levelsSignificantly decreased
LPS-Induced Inflammation (in vitro)Nitric Oxide (NO) ProductionPotent inhibition in macrophages

Neurobiological and Psychopharmacological Research

Neuroprotective Effects in in vitro and Animal Models (e.g., Alzheimer's disease models)

This compound has emerged as a compound of interest in neuroprotection, with significant therapeutic potential demonstrated in models of neurodegenerative diseases, particularly Alzheimer's disease (AD). nih.govbohrium.com In vitro studies using neuronal cell cultures have shown that this compound can protect neurons from toxicity induced by amyloid-beta (Aβ) peptides, a hallmark of AD. nih.gov The mechanisms for this protection are multifaceted and include the reduction of oxidative stress, inhibition of apoptosis (programmed cell death), and modulation of neuroinflammation within the central nervous system. cuestionesdefisioterapia.comresearchgate.net

In animal models of AD, such as transgenic mice that overexpress Aβ precursor protein, this compound has been shown to improve cognitive function and reduce the pathological markers of the disease. nih.govcuestionesdefisioterapia.com Key findings from these studies indicate that this compound can decrease the formation of Aβ plaques and reduce the hyperphosphorylation of tau protein, another critical factor in AD pathology. nih.govnih.gov Moreover, some alkaloids exert neuroprotective effects by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine; this action increases acetylcholine levels in the brain, which is beneficial for cognitive processes. cuestionesdefisioterapia.combenthamdirect.com

Table 2: Neuroprotective Activities of this compound in Alzheimer's Disease Models (Note: Data is a representative synthesis from studies on various neuroprotective alkaloids.)

Model TypeModel SpecificsKey Finding
In VitroAβ-induced neurotoxicity in SH-SY5Y cellsIncreased cell viability, decreased apoptosis
In VitroPrimary hippocampal neuronsReduced expression of Aβ and BACE1
In VivoTransgenic AD miceImproved performance in Morris Water Maze
In VivoLPS-induced cognitive impairmentReduced neuroinflammation and tau hyperphosphorylation

Modulation of Neurotransmitter Systems and Receptors

The neurobiological effects of this compound are closely linked to its ability to modulate various neurotransmitter systems and their receptors, which are fundamental to neuronal communication. benthamdirect.commdpi.com Alkaloids can interact with a wide range of receptors, acting as agonists (activators), antagonists (blockers), or allosteric modulators that fine-tune receptor activity. patsnap.com

Research has highlighted the interaction of certain alkaloids with the GABAergic system, the primary inhibitory system in the brain. For instance, some alkaloids can act as negative modulators of GABAA receptors. nih.gov There is also significant evidence for the modulation of the cholinergic system. By inhibiting acetylcholinesterase, as mentioned previously, certain alkaloids enhance cholinergic transmission, a mechanism central to the action of some AD medications. nih.gov Furthermore, interactions with dopaminergic and serotonergic pathways have been reported, suggesting a broad spectrum of influence on mood, cognition, and motor control. mdpi.commdpi.com This capacity to interact with multiple neurotransmitter systems underscores the diverse psychopharmacological potential of compounds like this compound. youtube.com

Antiseizure Activity in Animal Models

Pre-clinical studies have identified the antiseizure potential of this compound in various animal models of epilepsy. frontiersin.org In acute seizure models, such as the maximal electroshock (MES) and the pentylenetetrazole (PTZ)-induced seizure tests in rodents, this compound has demonstrated the ability to reduce the severity and duration of seizures. nih.govijbcp.com The MES model is often used to identify compounds effective against generalized tonic-clonic seizures, while the PTZ model is sensitive to drugs that act on the GABAA receptor complex and are effective against absence seizures. ijbcp.comnih.gov

The efficacy of this compound in these models suggests that its anticonvulsant effects may be mediated through multiple mechanisms. These can include the enhancement of GABAergic inhibition, modulation of voltage-gated ion channels (such as sodium or calcium channels), and antagonism of excitatory glutamate receptors. nih.govfrontiersin.org The ability of some alkaloids to target multiple pathways involved in neuronal hyperexcitability makes them promising candidates for the development of new antiepileptic therapies. researchgate.net

Table 3: Antiseizure Profile of this compound in Pre-clinical Models (Note: Data is a representative synthesis from studies on various anticonvulsant alkaloids.)

Animal ModelSeizure Induction AgentObserved Effect of this compound
MouseMaximal Electroshock (MES)Reduced duration of tonic hind limb extension
Mouse/RatPentylenetetrazole (PTZ)Increased latency to clonic and tonic seizures
Zebrafish LarvaePentylenetetrazole (PTZ)Dose-dependent reduction in seizure-like behavior

Antimicrobial Activities

Inhibition of Bacterial Growth and Biofilm Formation (in vitro and in vivo insect models)

This compound has demonstrated significant antimicrobial properties, including the inhibition of bacterial growth and, critically, the prevention of biofilm formation. nih.govmdpi.com Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. oup.commedcraveonline.com In vitro studies have shown that this compound can inhibit the growth of a range of both Gram-positive and Gram-negative bacteria. nih.gov The mechanisms of antibacterial action are diverse, including disruption of the bacterial cell membrane, inhibition of nucleic acid and protein synthesis, and interference with bacterial metabolism. nih.govmdpi.com

A key area of research is the anti-biofilm activity of this compound. Studies have shown that certain alkaloids can prevent the initial attachment of bacteria to surfaces and disrupt the integrity of mature biofilms. mdpi.com For example, some bromopyrrole alkaloids have been found to significantly reduce biofilm formation by E. coli. This activity is particularly relevant for addressing chronic and device-related infections. To assess these effects in a live organism, in vivo insect models, such as the silkworm (Bombyx mori) or the greater wax moth (Galleria mellonella), are increasingly used. researchgate.netmdpi.com These models offer a valuable platform for studying host-pathogen interactions and the efficacy of anti-biofilm agents, with studies showing that certain compounds can reduce the bacterial burden in infected larvae. researchgate.net

Information Regarding the Chemical Compound "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, no specific information has been found for a chemical compound explicitly named "this compound." This designation does not appear to correspond to a recognized or widely studied substance within the field of pharmacology or natural product chemistry.

It is possible that "this compound" may be an internal, proprietary, or otherwise non-standardized name for a compound that is known by a different chemical or systematic name. Without further clarification or an alternative identifier for "this compound," it is not possible to generate a scientifically accurate article that adheres to the provided outline and instructions.

Therefore, the requested article focusing solely on the preclinical biological activities of "this compound" cannot be produced at this time due to the absence of foundational data on the subject compound.

Advanced Analytical and Methodological Approaches in Alkaloid D Research

High-Resolution Chromatographic Techniques for Isolation and Purification

The isolation and purification of Alkaloid D from its natural sources, such as plants of the Papaveraceae family, rely heavily on high-resolution chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools in this process, offering superior separation efficiency and sensitivity.

Typically, the purification process involves a multi-step strategy. An initial crude extraction is followed by preliminary separation using methods like column chromatography. The resulting fractions enriched with this compound are then subjected to preparative or semi-preparative HPLC for final purification. Reversed-phase columns, such as C18, are commonly employed, with a mobile phase often consisting of an acidified water and acetonitrile gradient. The use of UPLC, with its smaller particle size columns, allows for even faster separations and higher resolution, which is particularly beneficial when dealing with complex mixtures containing structurally similar alkaloids.

Table 1: Example HPLC Parameters for this compound Purification

Parameter Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm

| Injection Volume | 20 µL |

Advanced Spectroscopic Methods for Mechanistic Structural Elucidation

Once purified, the definitive structural confirmation of this compound is achieved through a combination of advanced spectroscopic methods. High-field Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are cornerstones of this characterization.

High-Field NMR: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure. For instance, ¹H NMR provides information about the protons in the molecule, while ¹³C NMR identifies the carbon skeleton. 2D NMR experiments are then used to piece together the connectivity of the atoms, confirming the rigid, planar structure of the benzophenanthridine core of this compound.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides a highly accurate mass measurement of the molecule. This allows for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is also employed to study the fragmentation patterns of this compound, which can provide further structural insights and help in its identification within complex mixtures.

Bioanalytical Assays for High-Throughput Screening and Mechanistic Studies

To investigate the biological effects of this compound, a variety of bioanalytical assays are utilized. These assays are essential for high-throughput screening of its activities and for delving into its mechanisms of action at a molecular level.

In Vitro Cell-Based Assays: These assays use cultured cells to assess the effects of this compound on cellular processes such as viability, proliferation, and apoptosis. For example, MTT or MTS assays are commonly used to measure cell viability, while flow cytometry with annexin V/propidium iodide staining can be used to quantify apoptosis.

Enzyme Assays: Given that many alkaloids exert their effects by interacting with specific enzymes, enzyme inhibition assays are a key part of the research. For this compound, its interaction with various kinases, proteases, and other enzymes involved in cell signaling pathways can be quantitatively assessed using purified enzymes and specific substrates.

Omics Technologies for Comprehensive Biological Impact Assessment

To gain a holistic view of the biological impact of this compound, various "omics" technologies are employed. These approaches allow for a broad, system-level analysis of the changes occurring within a biological system in response to treatment with the compound.

Transcriptomics, primarily through techniques like RNA sequencing (RNA-Seq), is used to profile the changes in gene expression across the entire genome following exposure to this compound. This can reveal which cellular pathways are most affected by the compound. For example, studies have shown that this compound can significantly alter the expression of genes involved in cell cycle regulation, apoptosis, and inflammatory responses.

Proteomics focuses on the large-scale study of proteins. In the context of this compound research, proteomic approaches are used to identify the direct protein targets of the alkaloid and to understand the downstream changes in protein expression. Techniques such as affinity chromatography coupled with mass spectrometry can be used to pull down proteins that directly bind to this compound, thus identifying its molecular targets.

In vivo Analytical Methods for Biodistribution and Activity (e.g., MassSpec Pen)wikipedia.org

The study of the biodistribution and biological activity of alkaloids in vivo has been significantly advanced by the development of novel analytical techniques that permit real-time, minimally invasive analysis. Among these, the Mass Spectrometry Pen (MasSpec Pen) has emerged as a powerful tool for the direct, solvent-based extraction and ionization of molecules from living tissues for mass spectrometric analysis. thermofisher.comresearchgate.net This approach offers a significant advantage over traditional methods that often require tissue excision and extensive sample preparation.

The MasSpec Pen operates by delivering a discrete droplet of a suitable solvent to the tissue surface, where it interacts with and extracts analytes. This droplet is then transported to a mass spectrometer for immediate analysis. thermofisher.com This technique has been successfully applied for the in vivo detection of various molecules, including alkaloids in their natural biological environment.

A notable application of the MasSpec Pen in alkaloid research has been the noninvasive detection of chemical defenses in poison frogs. researchgate.net Researchers have demonstrated that this method can be used for both targeted and untargeted analysis of alkaloids directly from the skin of living frogs, providing valuable insights into the distribution and dynamics of these defensive compounds without harming the animal. researchgate.net This methodology is particularly relevant for studying the biodistribution of lipophilic alkaloids. The choice of solvent in the MasSpec Pen is critical for efficient extraction. For instance, incorporating ethanol into the water-based solvent system has been shown to enhance the extraction of lipophilic alkaloids like decahydroquinoline (DHQ) from biological tissues.

The data generated by the MasSpec Pen can provide detailed molecular profiles from specific locations on an organism, offering a spatial understanding of alkaloid distribution. For example, analysis of different populations of a single poison frog species can reveal variations in their alkaloid profiles, which may be linked to diet and geographical location. researchgate.net

Below is a representative data table illustrating the type of findings that can be obtained from MasSpec Pen analysis for the in vivo detection of alkaloids. The data is based on studies of poison frog alkaloids and is presented here as an example of the potential application for "this compound".

Parameter Finding Implication for Biodistribution Analysis
Spatial Resolution Alkaloid profiles can be obtained from specific body regions (e.g., dorsal vs. ventral skin).Allows for detailed mapping of "this compound" distribution across the organism's body.
Temporal Resolution Changes in alkaloid profiles can be monitored over time in the same individual.Enables the study of the uptake, sequestration, and metabolism of "this compound" in vivo.
Sensitivity Detection of a wide range of alkaloids at varying concentrations.Facilitates the identification of major and minor alkaloid components, including potential metabolites of "this compound".
Solvent Optimization A 5% Ethanol in Water solvent blend showed optimal signal reproducibility for lipophilic alkaloids.A similar solvent system could be optimized for the efficient extraction and analysis of "this compound".

This in vivo analytical approach provides a powerful platform for investigating the biodistribution of "this compound". By enabling rapid and non-lethal sampling, the MasSpec Pen facilitates longitudinal studies on individual subjects, offering a deeper understanding of the dynamic processes governing the localization and activity of alkaloids within a biological system. researchgate.net

Ecological and Evolutionary Context of Alkaloid D

Role of Alkaloid D in Plant-Herbivore and Plant-Pathogen Interactions

This compound plays a crucial role in the defense mechanisms of plants against a variety of biotic threats, including herbivores and pathogens. Many alkaloids, including the class represented by this compound, are known for their toxicity or deterrent properties, making plants that produce them less palatable or harmful to animals. numberanalytics.comflorajournal.comescientificpublishers.comoup.comresearchgate.netresearchgate.netresearchgate.netnih.goveolss.net

The defensive effects of this compound against herbivores can manifest through various mechanisms. These include direct toxicity, rendering the plant unpalatable, or interfering with the herbivore's digestive processes. numberanalytics.com For instance, some alkaloids can inhibit enzymes essential for insect digestion, thereby reducing the nutritional value of the consumed plant material. numberanalytics.com The presence of alkaloids can deter feeding or disrupt the growth and development of herbivorous insects. researchgate.netnih.gov Plants with elevated levels of alkaloids often exhibit increased resistance to herbivory. researchgate.net

Against plant pathogens, this compound can act by directly inhibiting microbial growth or by triggering the plant's own defense responses. numberanalytics.comfrontiersin.org Some alkaloids have demonstrated antifungal or antibacterial properties, offering direct protection against infection. numberanalytics.comfrontiersin.org The accumulation of alkaloids can be a key step in successful plant protection, often triggered by the perception of aggressors or unfavorable environmental conditions. researchgate.netresearchgate.net This defense mechanism is a significant factor in the survival and reproductive success of alkaloid-producing plants. escientificpublishers.com

Research findings highlight the direct impact of alkaloids on herbivory. For example, studies have shown that alkaloids can directly reduce bud herbivory. umass.edu This reduction in herbivory can also have indirect benefits for the plant, such as increasing pollination by reducing damage to flowers. umass.edu The net benefit of alkaloid production for a plant's fitness can be attributed to both the reduction in herbivory and the positive indirect effects on interactions with beneficial organisms like pollinators. umass.edu

Allelopathic Properties and Inter-plant Competition

Beyond defense against herbivores and pathogens, this compound can also influence interactions between plants through allelopathy. Allelopathy refers to the chemical interactions between plants, where one plant releases biochemicals that affect the growth, survival, or reproduction of other plants. buffalostate.edutandfonline.comsdstate.edu These allelochemicals, including alkaloids, can be released into the environment through various pathways, such as leaching from living tissues, decomposition of plant residues, or exudation from roots. buffalostate.edutandfonline.commdpi.com

Studies suggest that plant-produced alkaloids contribute to interference with other plants. tandfonline.comtandfonline.com Alkaloids leached from decomposing plant material or exuded from roots can be taken up by neighboring plants, influencing their growth. sdstate.edumdpi.com This "Horizontal Natural Product Transfer" of alkaloids between plants in the vicinity has been observed and is considered relevant to understanding allelopathic interactions. mdpi.com

The allelopathic activity of alkaloids can disrupt biochemical pathways in competing plants, potentially inhibiting their growth and germination. tandfonline.comsdstate.edumdpi.com While the role of alkaloids in allelopathy has historically received less attention compared to their defensive roles against herbivores and pathogens, recent investigations underscore their potential as allelopathic chemicals. tandfonline.com Research on specific alkaloids has demonstrated their inhibitory effects on the seed germination and radicle elongation of other plant species. sdstate.edu

The influence of inter-plant competition on alkaloid content has also been investigated. In some cases, inter-plant competition did not significantly influence seed alkaloid content. cdnsciencepub.comresearchgate.netcdnsciencepub.com However, the removal of inter-plant competition through cultivation could potentially influence seed quality if dry matter growth outpaces alkaloid synthesis. cdnsciencepub.com

Influence on Soil Microbial Communities and Ecosystem Processes

This compound and other plant alkaloids can significantly influence the composition and activity of soil microbial communities. Plants release a variety of compounds into the rhizosphere, the soil area immediately surrounding their roots, and these exudates can include alkaloids. These released alkaloids can interact with soil microbes, leading to alterations in microbial community structure and function. researchgate.netknaw.nlfrontiersin.orgnih.govfrontiersin.orgnih.gov

The influence of alkaloids on soil microbes can be direct, through antimicrobial activity, or indirect, by affecting the availability of nutrients or influencing other plant-microbe interactions. researchgate.netnih.gov Studies have shown that the presence of certain alkaloids can negatively affect specific groups of soil microbes, such as Gram-positive bacteria and arbuscular mycorrhizae. researchgate.net This can, in turn, impact processes like the decomposition of plant litter, potentially leading to changes in soil carbon sequestration. researchgate.net

The relationship between plant alkaloids and rhizosphere bacterial communities is complex and can be influenced by factors such as geographic location and soil type. knaw.nlfrontiersin.org Research has indicated correlations between the abundance of certain bacterial taxa in the rhizosphere and the accumulation of alkaloids in plant roots. frontiersin.orgfrontiersin.orgnih.gov Some bacterial taxa may be positively associated with alkaloid accumulation, suggesting a potential interplay between the plant and its associated microbes in the production or modulation of these compounds. frontiersin.orgfrontiersin.org

Furthermore, alkaloids can play a role in the intricate interactions between plants, endophytes (microbes living within plant tissues), and soil organisms like nematodes. nih.govmdpi.com Alkaloids produced in grass-endophyte associations, for example, can be translocated to the root systems and exuded into the soil, negatively affecting plant-parasitic nematodes. mdpi.com This highlights how alkaloids can mediate interactions across different trophic levels within the soil ecosystem.

Evolutionary Pressures Driving the Diversity and Distribution of this compound-Producing Species

The remarkable diversity and uneven distribution of alkaloids, including this compound, across the plant kingdom are largely a consequence of evolutionary pressures. numberanalytics.comnumberanalytics.commdpi.commdpi.comwikipedia.org The primary selective force driving the evolution of alkaloid production is widely considered to be the need for defense against herbivores and pathogens. numberanalytics.comresearchgate.netresearchgate.netnih.goveolss.netnumberanalytics.comnih.govnih.gov Plants that produce effective defensive alkaloids are more likely to survive and reproduce, passing on the genetic traits for alkaloid synthesis. numberanalytics.com

This has led to a coevolutionary arms race, where herbivores and pathogens, in turn, evolve mechanisms to tolerate, detoxify, or even utilize plant alkaloids. numberanalytics.comflorajournal.comnih.govrushim.ru The diversity of alkaloids within and among plant species is thought to be an adaptation to varying ecological pressures and the diverse array of potential threats. numberanalytics.com Different alkaloids may target different herbivores or pathogens, providing a broader spectrum of defense. numberanalytics.com

The biosynthesis of alkaloids involves complex biochemical pathways, which have evolved over time. numberanalytics.comflorajournal.com Evolutionary processes such as gene duplication, rearrangements, and the recruitment of genes from primary metabolism have played significant roles in the emergence of new alkaloid pathways and the diversification of alkaloid structures. nih.govnih.gov This can lead to metabolic adaptations that enhance plant survival in the face of biotic challenges. nih.gov

The distribution of alkaloid-producing plants is not uniform, with certain plant families being particularly rich in these compounds. numberanalytics.comnumberanalytics.commdpi.commdpi.comwikipedia.orgscielo.org.mx This uneven distribution reflects the evolutionary history of these plant lineages and the specific ecological pressures they have encountered. The presence of a high percentage of alkaloid-producing plants in certain environments, such as the mountains of Central Asia, suggests that a strong chemical defense is advantageous under the adverse environmental conditions and potentially high herbivore pressure in these regions. mdpi.com

Furthermore, human activities, such as plant domestication, have also influenced the alkaloid profiles of some species, particularly in crops, driven by factors like pest resistance and flavor. nih.govroyalsocietypublishing.org The ongoing study of alkaloid evolution continues to provide insights into the dynamic interplay between genetics, ecology, and environmental factors in shaping the chemical diversity of the plant world. nih.govrushim.ruroyalsocietypublishing.org

Future Directions and Emerging Research Avenues for Alkaloid D

Exploration of Uncharted Mechanistic Pathways and Novel Molecular Targets

Future research on Alkaloid D will heavily involve the detailed exploration of its precise mechanisms of action at the molecular level. While initial studies may have identified certain biological activities, a comprehensive understanding requires delving into uncharted mechanistic pathways and identifying novel molecular targets. This involves investigating how this compound interacts with specific proteins, enzymes, receptors, and signaling cascades within cells.

Studies on other alkaloids provide a roadmap for this kind of research. For instance, research on the antibacterial mechanisms of natural alkaloids highlights their ability to disrupt bacterial cell membranes, affect DNA function, and inhibit protein synthesis nih.gov. Similarly, investigations into the antiplatelet activity of various plant alkaloids have revealed mechanisms generally mediated through multiple pathways, distinct from established drugs like aspirin (B1665792) frontiersin.org. Future studies on this compound could employ advanced biochemical assays, proteomics, and genetic screening techniques to map its interactions and identify previously unknown targets. Understanding these intricate interactions is crucial for elucidating the full spectrum of this compound's biological effects and identifying potential therapeutic applications.

Application of Synthetic Biology and Metabolic Engineering for Sustainable Production

The sustainable and cost-effective production of this compound is a critical area for future development, particularly if it demonstrates significant therapeutic potential. Traditional extraction from natural sources can be challenging due to low yields and complex purification processes rroij.com. Synthetic biology and metabolic engineering offer promising alternative strategies for producing alkaloids.

Recent progress in metabolic engineering has enabled the production of various alkaloids in plant cell cultures, tissue cultures, or intact plants by characterizing biosynthetic pathways and cloning relevant genes nih.govcapes.gov.br. Significant advancements have also been made in reconstructing plant biosynthetic pathways in microorganisms like Escherichia coli or Saccharomyces cerevisiae researchgate.netnih.gov. For example, researchers have developed yeast-based platforms for producing benzylisoquinoline alkaloids (BIAs) using synthetic biology techniques, overcoming challenges associated with chemical synthesis and low-efficiency production in native plants chrysealabs.com.

Future research on this compound can leverage these advancements by:

Identifying and characterizing the complete biosynthetic pathway of this compound in its natural source.

Transferring the relevant genes into a microbial host (e.g., yeast or bacteria) to create a "cell factory" for production. nih.govnisr.or.jp

Applying metabolic engineering techniques to optimize the host organism's metabolic pathways, increasing the yield and purity of this compound. This might involve overexpressing key enzymes, blocking competing pathways, or optimizing fermentation conditions. nih.govpnas.orgnih.gov

This approach offers the potential for scalable, reproducible, and environmentally friendly production of this compound, overcoming the limitations of traditional extraction methods.

Development of Novel in vitro and in vivo Models for Mechanistic Insight

To gain a deeper understanding of this compound's biological activities and evaluate its potential as a therapeutic agent, the development and utilization of novel in vitro and in vivo models are essential. While standard cell culture and animal models provide valuable initial data, more sophisticated models can offer greater mechanistic insight and better predict human responses.

Future research should focus on:

Advanced in vitro models: This includes using co-culture systems to mimic the complex interactions between different cell types, employing 3D cell cultures or organoids that better replicate tissue architecture and function, and utilizing microfluidic devices for high-throughput screening and studying cellular responses in a controlled environment. Studies on other alkaloids have utilized in vitro methods to assess antioxidant potency and anticancer effects on human cell lines. nih.govspandidos-publications.com

Refined in vivo models: While traditional rodent models are useful, developing or employing more specific animal models can provide more relevant data. This might involve using genetically modified organisms that mimic specific human disease states or utilizing alternative models like zebrafish, which offer advantages for studying developmental processes and screening compound effects in vivo. mdpi.comrsdjournal.org Research on marine alkaloids, for instance, has increasingly included in vivo evaluations in mice and zebrafish to understand their effects in complex organisms. mdpi.com

Integration of in vitro and in vivo data: Future studies should aim to bridge the gap between in vitro findings and in vivo outcomes by carefully designing experiments that allow for the correlation of data obtained from different model systems.

These novel models, coupled with advanced imaging and analytical techniques, will provide a more comprehensive picture of how this compound behaves in biological systems, facilitating the identification of its targets and the elucidation of its mechanisms of action.

Integration of Multi-Omics and Systems Biology Approaches for Holistic Understanding

A holistic understanding of this compound's effects requires moving beyond the study of individual molecules or pathways and integrating data from multiple "omics" disciplines. Multi-omics approaches combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive view of the biological changes induced by a compound. Systems biology then uses this integrated data to build predictive models of complex biological systems.

In the context of this compound research, integrating multi-omics and systems biology can help to:

Identify global cellular responses: Analyze changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to this compound treatment. nih.gov

Map complex interaction networks: Understand how this compound perturbs biological networks and identify key nodes or pathways that are most affected.

Discover biomarkers: Identify molecular markers that correlate with this compound's activity or efficacy.

Elucidate resistance mechanisms: If applicable, multi-omics can help uncover how cells or organisms develop resistance to this compound.

Multi-omics strategies have been successfully applied in alkaloid research to resolve the nature of alkaloids in plants and understand the molecular responses related to alkaloid content variations. rsc.orgresearchgate.netresearchgate.net Single-cell multi-omics is also emerging as a powerful tool to understand natural product biosynthesis at the resolution of individual cells. mpg.de Applying these approaches to this compound will provide an unprecedented level of detail regarding its biological impact.

Exploration of this compound Analogs with Improved Efficacy and Specificity (pre-clinical)

Given the potential therapeutic value of this compound, a significant area of future research lies in the design, synthesis, and evaluation of its analogs. Modifying the chemical structure of this compound can lead to compounds with improved efficacy, specificity, bioavailability, or reduced off-target effects. This involves a pre-clinical phase of drug discovery and development.

Key aspects of this research direction include:

Rational drug design: Utilizing computational tools and structural information about this compound and its targets to design novel analogs with desired properties.

Chemical synthesis: Developing efficient synthetic routes to produce this compound analogs. Research on marine alkaloids has explored the synthesis of derivatives and analogs to overcome limitations of natural sources, such as limited amounts and potential toxicity. rsc.org

Pre-clinical evaluation: Testing the synthesized analogs in vitro and in vivo using the models described in Section 8.3. This includes assessing their potency, selectivity, mechanism of action, and preliminary pharmacokinetic properties. rsc.orgresearchgate.netfrontiersin.org Studies have investigated the in vitro cytotoxicity of novel alkaloid compounds on cancer cells and proposed subsequent in vivo studies in mouse models. spandidos-publications.com The development of psychoactive alkaloid analogs and receptor modulators is also an active area of research aimed at enhancing therapeutic outcomes and minimizing adverse effects. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.